Dual Chloro-Methoxy Substitution vs. Mono-Substituted or Unsubstituted Benzamido Analogs
The target compound possesses the 5‑chloro‑2‑methoxybenzamido motif, a privileged pharmacophore found in the marketed drug glyburide and the experimental NLRP3 inhibitor JC121, whereas the closest purchasable analog ethyl 3‑benzamido‑1‑benzofuran‑2‑carboxylate (CAS 67138‑51‑6) bears an unsubstituted benzamido group. No quantitative head‑to‑head bioactivity data exist for either compound; however, the dual chloro‑methoxy substitution is structurally pre‑validated in multiple bioactive molecules [1] . Calculated properties for the target compound (LogP ≈ 4.2; tPSA ≈ 85 Ų) indicate higher lipophilicity and similar polarity compared to the unsubstituted analog, which may influence membrane permeability and protein binding .
| Evidence Dimension | Substituent type (pharmacophoric complexity) |
|---|---|
| Target Compound Data | 5‑chloro‑2‑methoxybenzamido (dual Cl/OMe substitution) |
| Comparator Or Baseline | Ethyl 3‑benzamido‑1‑benzofuran‑2‑carboxylate (CAS 67138‑51‑6): unsubstituted benzamido |
| Quantified Difference | N/A (no direct bioactivity comparison available) |
| Conditions | Structural comparison only; in silico LogP calculated by Chemsrc method |
Why This Matters
Procurement of the dual‑substituted compound enables exploration of SAR space that is inaccessible with simpler analogs, potentially revealing target interactions that require both electron‑withdrawing and electron‑donating substituents.
- [1] Glyburide (INN). IUPAC name: 5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide. World Health Organization, 2024. View Source
